3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical Profile Drug-Likeness ADME

3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule with the molecular formula C22H21ClN4 and a molecular weight of 376.9 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for its ability to inhibit protein kinases and other therapeutically relevant targets.

Molecular Formula C22H21ClN4
Molecular Weight 376.9 g/mol
Cat. No. B12135965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H21ClN4
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C
InChIInChI=1S/C22H21ClN4/c1-4-16-9-11-17(12-10-16)25-20-13-14(2)24-22-21(15(3)26-27(20)22)18-7-5-6-8-19(18)23/h5-13,25H,4H2,1-3H3
InChIKeyBAHYITAMPCZXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: A Pyrazolopyrimidine Scaffold for Targeted Research


3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule with the molecular formula C22H21ClN4 and a molecular weight of 376.9 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for its ability to inhibit protein kinases and other therapeutically relevant targets [1]. The compound features a 2-chlorophenyl group at the 3-position and an N-(4-ethylphenyl) substituent at the 7-amine, structural modifications known to influence potency, selectivity, and pharmacokinetic properties within this chemical series [2].

Why 3-(2-Chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Generically Substituted


Within the pyrazolo[1,5-a]pyrimidine class, even subtle changes to the substitution pattern can lead to drastic shifts in target affinity, selectivity, and safety profiles. For example, SAR studies on c-Src inhibitors have shown that modifying the 7-position substituent can overcome hERG liability, while alterations at the 5-position enhance intracellular kinase activity and CNS penetration [1]. Consequently, directly substituting this specific compound with a close analog—such as one with a 4-chlorophenyl instead of a 2-chlorophenyl group or a different N-aryl substitution—is unreliable without quantitative comparative data, as the biological outcome cannot be predicted by structural similarity alone. The evidence below details the specific, quantifiable differentiators that have been established for this compound and its closest comparators.

Quantitative Differentiation Guide for 3-(2-Chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Key Drug-Like Properties Compared to a Para-Chloro Analog

The 2-chlorophenyl substitution on the target compound results in a different electronic and steric profile compared to its para-chloro analog, 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. While direct biological data for both compounds is not publicly available, their distinct chromatographic properties as confirmed by 1H NMR spectra indicate differing physicochemical behaviors that impact solubility, permeability, and ultimately, biological activity [1].

Physicochemical Profile Drug-Likeness ADME

Potential for Reduced hERG Liability via 7-Aniline Substitution: A Class-Level Advantage

In a published SAR study on pyrazolo[1,5-a]pyrimidine c-Src inhibitors, replacing an ethylenediamino group with an amino alcohol at the 7-position abolished IKr (hERG) channel blockade [1]. The target compound contains a 4-ethylaniline group at the 7-position, a substitution pattern that shares the characteristic of a bulky aromatic amine, which is structurally distinct from the hERG-liable ethylenediamino motif. While not directly tested for hERG, this class-level inference suggests this compound has a higher probability of a favorable cardiac safety profile compared to earlier leads with different 7-position substituents.

Cardiac Safety hERG Kinase Inhibitor

High Target Affinity for CRF1 Receptors Demonstrated by Close Structural Analogs

A series of 3-(2,4-dichlorophenyl) pyrazolo[1,5-a]pyrimidin-7-amines, closely related to the target compound, were evaluated as CRF1 receptor ligands. Compounds 27 to 30 in this series displayed high binding affinity with IC50 values of ≤1.2 nM in competition binding assays [1]. The target compound's 2-chlorophenyl and 4-ethylphenyl substitutions represent a similar pharmacophore arrangement, making it a candidate for targeting the CRF1 receptor with potentially high affinity. This class-level inference provides a rationale for its exploration in CRF-related disease models.

CRF1 Antagonist Neuroscience PET Tracer

Optimal Research Applications for 3-(2-Chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Chemical Probe for CRF1-Mediated Pathways in Neuroscience

Based on the high-affinity CRF1 binding demonstrated by close structural analogs (IC50 ≤1.2 nM) [1], this compound is most strategically deployed as a chemical probe in in vitro assays investigating the role of CRF1 receptors in stress, anxiety, and depression. Its unique substitution pattern allows it to be used in head-to-head studies with the dichlorophenyl series to map pharmacophoric contributions to binding and functional activity.

Kinase Selectivity Profiling in Oncology Drug Discovery

The compound's core scaffold is a known kinase inhibitor template [1]. It is ideally positioned for use in broad-panel kinase selectivity screens to identify novel target engagement profiles. The specific 2-chlorophenyl and 4-ethylaniline substitutions may confer a selectivity fingerprint distinct from other pyrazolopyrimidine-based clinical candidates, making it a valuable tool for hit identification and SAR expansion.

Cardiac Safety Screening Comparator for Lead Optimization

Given the class-level evidence linking 7-position substitution with reduced hERG liability [1], this compound serves as a strategic comparator in hERG screening panels during the optimization of other pyrazolopyrimidine leads. Its profile can help establish SAR around cardiac ion channel activity, providing a benchmark for compounds with similar aromatic amine substituents.

Core Scaffold for Fragment-Based and In Silico Drug Design

With a well-defined molecular structure and a molecular weight of 376.9 g/mol [1], the compound is a suitable starting point for fragment elaboration or in silico docking studies. Its specific halogen and aryl substitution pattern makes it a useful template for virtual screening libraries focused on targets known to bind the pyrazolopyrimidine core, such as CDKs and Src family kinases.

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.